molecular formula C16H10ClNO5 B1607850 5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid CAS No. 52245-01-9

5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid

Cat. No.: B1607850
CAS No.: 52245-01-9
M. Wt: 331.7 g/mol
InChI Key: SSWJZDOVLMABNH-UHFFFAOYSA-N
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Description

5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid is a complex organic compound with a unique structure that includes a chloro-substituted benzene ring, a methoxy group, and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindoline-1,3-dione Moiety: This step involves the reaction of phthalic anhydride with ammonia or an amine to form the isoindoline-1,3-dione structure.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.

    Chlorination: The chloro group is introduced through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reactions: The final step involves coupling the isoindoline-1,3-dione moiety with the chlorinated and methoxylated benzene ring under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoindoline-1,3-dione moiety can act as a pharmacophore, binding to active sites and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid
  • 5-Chloro-2-methoxybenzoic acid
  • Phthalimide derivatives

Uniqueness

5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

5-chloro-4-(1,3-dioxoisoindol-2-yl)-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO5/c1-23-13-7-12(11(17)6-10(13)16(21)22)18-14(19)8-4-2-3-5-9(8)15(18)20/h2-7H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWJZDOVLMABNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Cl)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368397
Record name 5-Chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52245-01-9
Record name 5-Chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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